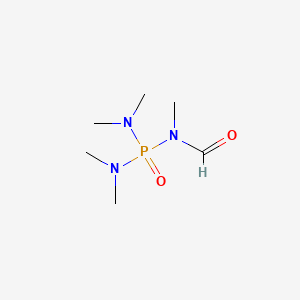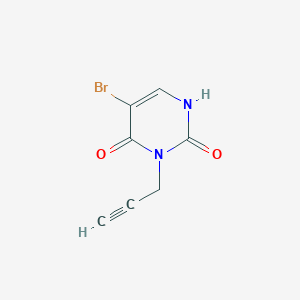
1,2-(Trisdimethylaminosilyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-(Trisdimethylaminosilyl)ethane is a chemical compound with the molecular formula C14H40N6Si2 and a molecular weight of 348.68 g/mol . It is known for its unique structure, which includes three dimethylaminosilyl groups attached to an ethane backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
1,2-(Trisdimethylaminosilyl)ethane can be synthesized through several synthetic routes. One common method involves the reaction of tris(dimethylamino)silane with ethylene . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,2-(Trisdimethylaminosilyl)ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-(Trisdimethylaminosilyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 1,2-(Trisdimethylaminosilyl)ethane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in catalysis or as a reagent in chemical reactions .
Comparación Con Compuestos Similares
1,2-(Trisdimethylaminosilyl)ethane can be compared with other similar compounds, such as:
1,2-Bis(dimethylamino)dimethylsilyl ethane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,2-Bis(trimethylsilyl)ethane: Another related compound with different substituents, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of dimethylaminosilyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
20248-45-7 |
|---|---|
Fórmula molecular |
C14H40N6Si2 |
Peso molecular |
348.68 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)-[2-[tris(dimethylamino)silyl]ethyl]silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H40N6Si2/c1-15(2)21(16(3)4,17(5)6)13-14-22(18(7)8,19(9)10)20(11)12/h13-14H2,1-12H3 |
Clave InChI |
IJSFLJAUNGGKJT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](CC[Si](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)




![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)



